7-{2,3-bis[(2-chlorobenzyl)oxy]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
7-{2,3-bis[(2-chlorobenzyl)oxy]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound known for its distinctive structural elements. This compound features multiple reactive sites and is versatile in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically starts with the nucleophilic substitution of 2-chlorobenzyl chloride with 7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The reaction proceeds under mild conditions with a base catalyst, leading to the formation of the desired compound.
Steps:
Dissolution of 7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in an appropriate solvent like DMF.
Addition of 2-chlorobenzyl chloride and a base like K2CO3.
Stirring the mixture at room temperature for several hours.
Purification of the product through recrystallization.
Industrial Production Methods
Industrially, this synthesis might involve larger scale reactors and more efficient purification processes, such as high-performance liquid chromatography (HPLC) to achieve higher yields and purity levels. Safety protocols are stringent due to the reactive nature of the reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation to yield various hydroxylated derivatives.
Reduction: : Reduction reactions are less common but can produce demethylated products.
Substitution: : Nucleophilic substitution remains the primary method for functionalizing this compound, especially at the chlorobenzyl positions.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, CrO3 in acidic medium.
Reducing Agents: : LiAlH4, NaBH4 for mild conditions.
Substituting Agents: : Alkyl halides, acyl chlorides with strong bases.
Major Products
Oxidation: : Hydroxylated derivatives.
Reduction: : Demethylated and simplified derivatives.
Substitution: : Various alkyl and acyl derivatives, depending on the nature of the substituting group.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Serves as a building block for specialized ligands in catalysis.
Biology
Investigated for its role as a ligand in biological systems, potentially modulating enzyme activities.
Medicine
Explored for its therapeutic potentials, particularly in targeting specific pathways in disease states.
Industry
Utilized in the development of specialized materials and coatings due to its reactive sites.
Mechanism of Action
The compound operates by interacting with specific molecular targets within cells. It binds to active sites of enzymes, potentially inhibiting or modifying their activity, affecting various cellular pathways. The purine structure is critical for this binding, often mimicking natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds: : Includes other purine derivatives like caffeine, theobromine, and certain pharmaceutical agents.
Uniqueness: : Unlike caffeine or theobromine, this compound has added reactive chlorobenzyl groups, allowing for more extensive chemical modifications and a broader range of applications.
List of Similar Compounds
Caffeine
Theobromine
Theophylline
Various synthetic purine analogs
This compound stands out for its versatility in chemical modifications and potential applications across multiple fields. Its unique structure opens doors to a myriad of scientific and industrial opportunities.
Properties
IUPAC Name |
7-[2,3-bis[(2-chlorophenyl)methoxy]propyl]-1,3-dimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N4O4/c1-28-22-21(23(31)29(2)24(28)32)30(15-27-22)11-18(34-13-17-8-4-6-10-20(17)26)14-33-12-16-7-3-5-9-19(16)25/h3-10,15,18H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHIVVZZPCXDJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(COCC3=CC=CC=C3Cl)OCC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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